tert-butyl3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate
Description
tert-Butyl3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate is a heterocyclic compound featuring a pyrrolidine ring substituted with a tert-butyl carbamate group at the 1-position and a 3-bromo-1H-pyrazole moiety at the 3-position. This compound serves as a key intermediate in medicinal chemistry and drug discovery, particularly in the synthesis of bioactive molecules targeting kinases, GPCRs, or other enzymatic systems. Its brominated pyrazole group enables further functionalization via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the tert-butyl carbamate acts as a protecting group for the pyrrolidine nitrogen, enhancing stability during synthetic workflows .
Properties
Molecular Formula |
C12H18BrN3O2 |
|---|---|
Molecular Weight |
316.19 g/mol |
IUPAC Name |
tert-butyl 3-(3-bromopyrazol-1-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)15-6-4-9(8-15)16-7-5-10(13)14-16/h5,7,9H,4,6,8H2,1-3H3 |
InChI Key |
UOIABJBIZCPOGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2C=CC(=N2)Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of tert-butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate typically involves three key stages:
Synthesis of the pyrrolidine-1-carboxylate core : This is often achieved by starting from pyrrolidine derivatives, which are protected at the nitrogen with a tert-butyl carbamate (Boc) group to afford tert-butyl pyrrolidine-1-carboxylate intermediates.
Formation of the pyrazole substituent : The pyrazole ring is introduced by nucleophilic substitution or coupling reactions involving pyrazole derivatives, specifically 3-bromo-1H-pyrazole or its equivalents.
Coupling of the brominated pyrazole to the pyrrolidine core : This step is generally accomplished via nucleophilic substitution or transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to attach the bromopyrazole moiety selectively at the 3-position of the pyrrolidine ring.
Specific Synthetic Routes
Nucleophilic Substitution with Bromopyrazole
A common approach involves the reaction of tert-butyl 3-pyrrolidine-1-carboxylate with 3-bromo-1H-pyrazole under basic conditions to form the target compound. The reaction is typically carried out in polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile, using bases like potassium carbonate or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to facilitate the nucleophilic attack of the pyrrolidine nitrogen on the bromopyrazole ring.
Reaction conditions : Heating at 60 °C to reflux temperatures for several hours (often overnight) is common to ensure completion.
Yields : Reported yields for similar pyrazole-pyrrolidine coupling reactions range from 70% to over 80% depending on reaction time and purity of reagents.
Transition Metal-Catalyzed Cross-Coupling
Brominated pyrazoles are versatile intermediates for transition metal-catalyzed coupling reactions. Suzuki-Miyaura cross-coupling using palladium catalysts and boronic acid derivatives can be employed to attach the pyrazole moiety to a pyrrolidine derivative bearing a suitable leaving group.
Catalysts : Pd(PPh3)4 or Pd(dppf)Cl2 are commonly used.
Conditions : Reactions are performed in polar solvents like dioxane or DMF, with bases such as potassium carbonate or cesium carbonate, at temperatures ranging from 80 to 110 °C.
Advantages : This method allows for high regioselectivity and the introduction of various substituents on the pyrazole ring, including bromine at the 3-position.
Protection and Deprotection Steps
The use of the tert-butyl carbamate protecting group (Boc) on the pyrrolidine nitrogen is crucial to prevent unwanted side reactions during the coupling steps. The Boc group is introduced early in the synthesis and remains stable under the reaction conditions used for pyrazole attachment.
Introduction of Boc group : Typically achieved by treating pyrrolidine with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Removal : If needed, Boc deprotection is carried out under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Preparation Method Summary Table
| Step | Reagents/Conditions | Notes | Yield (%) |
|---|---|---|---|
| Boc protection of pyrrolidine | Pyrrolidine, di-tert-butyl dicarbonate, base (e.g., triethylamine), solvent (e.g., dichloromethane), room temp | Protects nitrogen to avoid side reactions | >90% (literature typical) |
| Nucleophilic substitution | tert-Butyl 3-pyrrolidine-1-carboxylate, 3-bromo-1H-pyrazole, K2CO3 or DBU, DMF or acetonitrile, 60 °C, overnight | Direct coupling of bromopyrazole to pyrrolidine | 70-85% (based on analogs) |
| Suzuki-Miyaura coupling | Bromopyrazole derivative, pyrrolidine boronic acid, Pd catalyst, base (K2CO3), dioxane/DMF, 80-110 °C | Alternative method for pyrazole attachment | 75-90% (reported for similar systems) |
Research Discoveries and Notes
Brominated pyrazoles, including 3-bromo-1H-pyrazole derivatives, serve as valuable intermediates for synthesizing heterocyclic compounds with biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.
The aza-Michael addition of brominated pyrazoles to cyclic amines like pyrrolidine under DBU catalysis has been demonstrated to yield high-purity products, though longer reaction times (up to 16 hours) may be required compared to aliphatic amines.
The stability of the Boc protecting group under the reaction conditions used for coupling ensures minimal side reactions and high overall yields.
Solubility considerations are important for preparation and storage. The compound is generally soluble in DMSO, and stock solutions are prepared accordingly. Heating and ultrasonic treatment can aid dissolution.
Practical Considerations for Preparation
Solvent selection : Polar aprotic solvents like DMF and acetonitrile are preferred for nucleophilic substitution reactions to ensure good solubility of reagents and bases.
Base choice : Potassium carbonate and DBU are effective bases to promote nucleophilic substitution on bromopyrazole.
Temperature control : Moderate heating (50–60 °C) is sufficient for substitution reactions; higher temperatures may be used for cross-coupling.
Purification : Silica gel flash chromatography with gradients of ethyl acetate and heptane is commonly used to isolate pure products.
Storage : The compound should be stored sealed, away from moisture, preferably at -20 °C or -80 °C for long-term stability.
Chemical Reactions Analysis
Tert-butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Tert-butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate is used in various scientific research fields, including:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The bromine atom and the pyrazole ring may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrrolidine-Based Compounds
Key Observations :
- Reactivity : The bromine atom in the target compound facilitates nucleophilic substitution or cross-coupling reactions, unlike fluorine or chlorine substituents in analogues like 3a , which are less reactive in such transformations .
- Steric Effects : The tert-butyl carbamate group provides steric protection, improving stability compared to compounds with smaller protecting groups (e.g., methyl carbamates).
- Chirality: The (3S)-configured analogue (CAS 2173637-18-6) highlights the importance of stereochemistry in binding affinity, a feature absent in non-chiral derivatives .
Physicochemical Properties
Table 2: Physical and Chemical Properties
Notes:
- The lack of reported melting points for the target compound underscores the need for experimental characterization, as seen in related spiro-pyrrolidine derivatives (e.g., compound 328 with a 99°C melting point) .
- Solubility trends correlate with substituent polarity; brominated pyrazoles exhibit moderate polarity compared to trifluoroacetate salts .
Biological Activity
Tert-butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate (CAS: 1201657-89-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological implications, including data tables and research findings.
Chemical Structure and Properties
The molecular formula of tert-butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate is , with a molecular weight of approximately 316.2 g/mol. The compound features a tert-butyl group, a pyrrolidine ring, and a bromo-substituted pyrazole moiety.
Biological Activity
Research indicates that compounds containing pyrazole and pyrrolidine structures exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activity of tert-butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate has not been extensively documented in the literature, necessitating further investigation.
The biological activity may be attributed to the following mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit specific enzymes involved in inflammatory pathways.
- Interaction with Receptors : The presence of the pyrazole ring suggests potential interactions with G-protein coupled receptors (GPCRs), which are crucial in various signaling pathways.
Example Study
A study focusing on related pyrazole derivatives demonstrated that modifications at the 3-position significantly enhanced anti-inflammatory activity in vitro. The mechanism was linked to the inhibition of cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response.
Synthesis and Characterization
The synthesis of tert-butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate generally involves:
- Formation of the Pyrrolidine Ring : Utilizing appropriate reagents to create the pyrrolidine scaffold.
- Bromination : Introducing the bromo group at the desired position on the pyrazole.
- Carboxylation : Attaching the carboxylate functional group to complete the structure.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate?
- Methodological Answer: Common routes involve coupling brominated pyrazole derivatives with pyrrolidine precursors. For example, tert-butyl-protected pyrrolidine intermediates (e.g., tert-butyl 3-azidopyrrolidine-1-carboxylate) can react with 3-bromo-1H-pyrazole under nucleophilic substitution conditions. Catalysts like DMAP or bases such as triethylamine in dichloromethane at 0–20°C are typical . Purification often uses column chromatography with gradients of ethyl acetate/methanol.
Q. How is the compound characterized to confirm its structure?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming regiochemistry and functional groups. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in ¹H NMR, while the pyrrolidine protons show splitting patterns consistent with stereochemistry. Mass spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) verify molecular weight (≥98% purity) .
Q. What are the recommended storage conditions?
- Methodological Answer: Store in a cool, dry environment (2–8°C) under inert gas (argon/nitrogen) to prevent hydrolysis of the tert-butyl carbamate group. Use amber glass vials to avoid light-induced degradation, as brominated heterocycles are often photosensitive .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer: Computational reaction path searches (e.g., via ICReDD’s quantum chemical calculations) identify optimal conditions. For instance, adjusting solvent polarity (DMF vs. dichloromethane), catalyst loading (Pd₂(dba)₃/SPhos for coupling), or temperature (60°C vs. room temperature) improves yield . Feedback loops between experimental data and simulations refine protocols .
Q. How to resolve contradictions in spectroscopic data during characterization?
- Methodological Answer: Discrepancies in NMR peaks (e.g., unexpected splitting) may arise from stereochemical impurities or residual solvents. Use deuterated solvents for baseline correction, and cross-validate with 2D NMR (COSY, HSQC) or X-ray crystallography. For brominated analogs, isotopic patterns in MS (²⁷Br/⁸¹Br) confirm molecular identity .
Q. What strategies control regioselectivity in brominated pyrazole derivatives?
- Methodological Answer: Regioselectivity is influenced by directing groups (e.g., electron-withdrawing substituents on pyrazole) and reaction conditions. For example, bromination at the 3-position of pyrazole can be directed using Lewis acids (e.g., FeCl₃) or controlled stoichiometry of N-bromosuccinimide (NBS) .
Q. How does the compound’s stability vary under different pH conditions?
- Methodological Answer: Perform accelerated stability studies by incubating the compound in buffered solutions (pH 1–13) at 40°C. Monitor degradation via HPLC-MS. The tert-butyl carbamate group is prone to acidic hydrolysis (pH < 3), while brominated pyrazole may degrade under strong alkaline conditions (pH > 10) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
